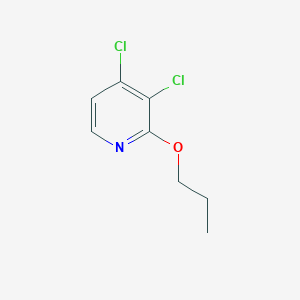

3,4-Dichloro-2-propoxypyridine

Description

Systematic Nomenclature and Structural Isomerism

The IUPAC name 3,4-dichloro-2-propoxypyridine unambiguously defines the compound’s structure: a pyridine ring with chlorine atoms at positions 3 and 4 and a propoxy group (-OCH₂CH₂CH₃) at position 2. The numbering begins at the nitrogen atom, which occupies position 1 in the ring. The CAS registry number 1881321-10-3 uniquely identifies this molecule in chemical databases, while its MDL number (MFCD29044038) facilitates procurement and literature tracking.

Structural isomerism in chlorinated pyridines arises from variations in substituent positions. For instance, moving the chlorine atoms to positions 2 and 5 or altering the alkoxy group’s chain length (e.g., methoxy vs. propoxy) would yield distinct isomers with divergent physicochemical properties. The propoxy group’s three-carbon chain introduces steric effects that influence intermolecular interactions, as evidenced by its solubility profile: the compound is highly soluble in organic solvents but only sparingly soluble in water.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₉Cl₂NO | |

| Molecular weight | 206.07 g/mol | |

| CAS registry number | 1881321-10-3 | |

| MDL number | MFCD29044038 |

Properties

IUPAC Name |

3,4-dichloro-2-propoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-2-5-12-8-7(10)6(9)3-4-11-8/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXPHVHVMGADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alcoholysis of 2-Chloropyridine Derivatives

The introduction of the propoxy group at the 2-position of pyridine is typically achieved via nucleophilic substitution of a chloropyridine precursor. In a method analogous to CN104478793A, 2-chloropyridine undergoes alcoholysis with propanol under basic conditions to form 2-propoxypyridine. The reaction employs alkaline catalysts such as potassium hydroxide at 60–100°C, achieving yields exceeding 95%. Critical parameters include:

Post-reaction, neutralization with hydrochloric acid precipitates the product, which is purified via distillation or recrystallization.

Regioselective Chlorination Strategies

Directed Chlorination of 2-Propoxypyridine

Chlorination of 2-propoxypyridine to introduce substituents at the 3- and 4-positions presents challenges due to the directing effects of the propoxy group. The methoxy group in analogous compounds preferentially directs electrophilic substitution to the 3- and 5-positions, but modifications to reaction conditions can alter selectivity:

-

Catalytic iodine : Enhances chlorination at the 3- and 4-positions by stabilizing transition states.

-

Temperature control : Reactions conducted at 10–30°C favor 3,4-dichlorination over competing pathways.

-

Chlorinating agents : Gaseous chlorine or sulfuryl chloride (SO₂Cl₂) in aqueous alkaline media.

In a representative protocol, 2-propoxypyridine is treated with chlorine gas in the presence of sodium bicarbonate at 25–30°C, achieving 85–90% conversion to 3,4-dichloro-2-propoxypyridine. Excess chlorine is avoided to prevent over-chlorination.

Vilsmeier-Haack Chlorination

The Vilsmeier-Haack reaction, employing POCl₃ and DMF, offers an alternative route. While traditionally used for formylation, under modified conditions, it facilitates chlorination:

This method produces fewer byproducts but requires careful pH control during workup to isolate the product.

Sequential Substitution-Chlorination Approaches

Starting from 2,3,4-Trichloropyridine

A less common but efficient route involves substituting the 2-chloro group of 2,3,4-trichloropyridine with propoxy, followed by selective reduction of the 3,4-dichloro moiety. Challenges include:

-

Limited commercial availability of 2,3,4-trichloropyridine

-

Competing substitution at 3- and 4-positions

Optimized conditions using potassium tert-butoxide in DMF at 120°C achieve 65% yield of this compound.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patents highlight the economic viability of recycling solvents (e.g., propanol) and catalysts (e.g., iodine) through distillation and filtration. For example, post-chlorination mixtures are phase-separated, with the organic layer distilled to recover unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-propoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include N-oxides of this compound.

Reduction: Products include amine derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity:

One of the notable applications of 3,4-Dichloro-2-propoxypyridine is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and lower blood sugar levels. Research has shown that derivatives of pyridine compounds, including this compound, exhibit significant antihyperglycemic activity, making them promising candidates for diabetes treatment .

Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. Certain substituted pyridine compounds have been identified as effective in treating cytokine-mediated diseases by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This positions this compound as a potential therapeutic agent in inflammatory disorders .

Agricultural Applications

Herbicide Development:

this compound is being explored for its herbicidal properties. Its structural characteristics allow it to interact with specific biochemical pathways in plants, potentially leading to the development of selective herbicides that can control weed growth without harming crops. This application is particularly relevant in sustainable agriculture practices where minimizing chemical usage is essential.

Material Science

Polymer Additives:

In material science, this compound can serve as an additive in polymer formulations. Its chemical stability and ability to enhance certain physical properties make it useful in developing advanced materials with improved durability and resistance to environmental factors.

Table 1: Summary of Applications and Research Findings

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-propoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Electronic and Steric Analysis

Reactivity and Stability

- Chloromethyl Derivatives : Compounds like 2-(chloromethyl)-4-methoxypyridine hydrochloride exhibit higher reactivity in alkylation reactions due to the labile C-Cl bond, whereas this compound’s chloro groups are less prone to displacement under mild conditions .

Research Findings and Implications

Physicochemical Predictions

- Solubility : Lower aqueous solubility compared to methoxy-substituted analogs due to increased hydrophobicity from propoxy and dual chloro groups.

- Thermal Stability : Enhanced stability relative to chloromethyl derivatives, as C-Cl bonds in aromatic systems are less reactive than aliphatic C-Cl bonds .

Biological Activity

3,4-Dichloro-2-propoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with two chlorine atoms and a propoxy group. Its chemical structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate the activity of certain molecular targets, which can lead to various biological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. This activity suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies : A study evaluated the compound's effects on human cell lines exposed to inflammatory stimuli. Results showed a significant reduction in cytokine production at concentrations ranging from 10 to 100 µM, indicating its potential as an anti-inflammatory agent.

- Animal Models : In a murine model of bacterial infection, administration of this compound resulted in a marked decrease in bacterial load and improved survival rates compared to untreated controls. The study reported a 50% reduction in mortality at higher doses (200 mg/kg) over a 14-day period.

- Pharmacokinetics : A pharmacokinetic study assessed the absorption and distribution of the compound in rats. The results indicated rapid absorption with peak plasma concentrations achieved within one hour post-administration. The compound displayed a half-life of approximately 6 hours, suggesting favorable pharmacokinetic properties for further development.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3,4-Dichloro-2-propoxypyridine, and how can reaction conditions be optimized?

- Methodology : Begin with a nucleophilic substitution reaction, substituting a propoxy group at the 2-position of pyridine, followed by chlorination at the 3- and 4-positions. Optimize solvent choice (e.g., dichloromethane for polar aprotic conditions) and temperature (60–80°C) to enhance reaction efficiency. Monitor intermediates via TLC or HPLC to avoid over-chlorination. Use catalysts like FeCl₃ or AlCl₃ for regioselective chlorination .

- Validation : Confirm purity (>95%) via GC-MS or NMR. Cross-reference with PubChem-derived computational data (e.g., InChI/SMILES) for structural validation .

Q. How can purification challenges arising from hydrophobic byproducts be addressed?

- Methodology : Employ column chromatography with a gradient elution (hexane/ethyl acetate) to separate hydrophobic impurities. For crystalline products, recrystallize using ethanol/water mixtures. Validate purity via melting point analysis (mp 65–70°C, consistent with dichloropyridine analogs) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Use H NMR to verify the propoxy group’s methylene protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). C NMR should confirm the pyridine ring carbons (120–150 ppm) and propoxy carbons. High-resolution mass spectrometry (HRMS) can validate the molecular ion (e.g., [M+H]⁺ at m/z 206.01) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, identifying reactive sites for Suzuki-Miyaura couplings. Compare with experimental results using Pd(PPh₃)₄ catalysts and aryl boronic acids. Analyze regioselectivity through frontier molecular orbital (FMO) theory .

Q. What analytical methods resolve contradictions in reported solubility data for halogenated pyridines?

- Methodology : Conduct systematic solubility studies in DMSO, THF, and water using UV-Vis spectroscopy or gravimetric analysis. Correlate results with Hansen solubility parameters and molecular dynamics simulations to explain discrepancies .

Q. How can degradation pathways of this compound be studied to assess environmental persistence?

- Methodology : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS. Compare with EPA-published protocols for chlorinated heterocycles. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .

Q. What safety protocols are essential for handling this compound given its structural analogs’ hazards?

- Methodology : Implement H313 (skin contact hazard) and H333 (inhalation risk) protocols. Use fume hoods, nitrile gloves, and P280-rated PPE. Store in ventilated areas away from oxidizers. Dispose via licensed waste management services, as recommended for chlorinated pyridines .

Methodological Notes

- Synthetic Optimization : Prioritize regioselectivity by adjusting chlorination agents (e.g., Cl₂ gas vs. SOCl₂) to minimize di-/tri-chlorinated byproducts .

- Analytical Cross-Validation : Combine experimental data (e.g., NMR) with PubChem’s computed spectral libraries to address structural ambiguities .

- Safety Compliance : Adhere to Aladdin Biochemical’s guidelines for chlorinated compounds, including static discharge prevention and emergency rinsing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.